

Voxtalisib caspase-dependent apoptosis CLL

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Compound Focus: Voxtalisib

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Voxtalisib Profile and Molecular Targets

Voxtalisib (also known as SAR245409 and XL765) is an orally available small molecule inhibitor. Its primary mechanism involves the simultaneous inhibition of Class I PI3K isoforms and mTOR kinase [1] [2].

Table 1: Voxtalisib Profile

Attribute	Description
Drug Name	Voxtalisib (SAR245409, XL765) [1] [2]
Primary Mechanism	Potent, reversible, ATP-competitive pan-PI3K and mTOR inhibitor [1]
Key Development Stage	Investigational; Phase II trials completed for hematologic malignancies [1]

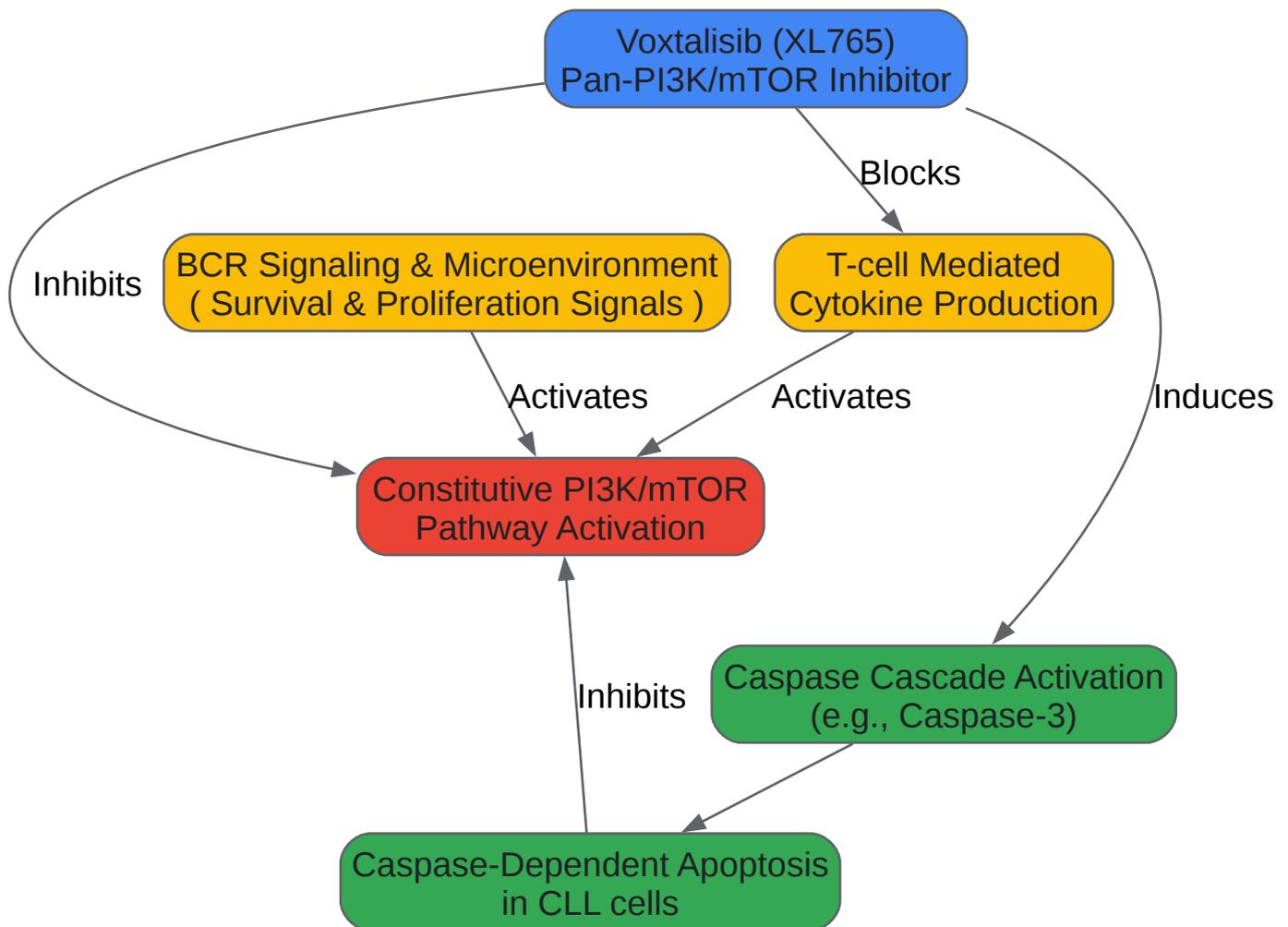
Table 2: Key Biochemical Targets (IC₅₀) Voxtalisib's activity is quantified by its half-maximal inhibitory concentration (IC₅₀) against key kinases [2].

Target	IC ₅₀ (nM)
PI3K γ (p110 γ)	9 nM
PI3K α (p110 α)	39 nM

Target	IC ₅₀ (nM)
PI3Kδ (p110δ)	43 nM
PI3Kβ (p110β)	113 nM
DNA-PK	150 nM
mTOR	157 nM

Mechanism of Caspase-Dependent Apoptosis in CLL

The proposed mechanism by which **Voxtalisib** triggers caspase-dependent apoptosis in CLL cells involves disrupting survival pathways and directly activating the cell's execution machinery.



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Voxtalisib induces apoptosis by blocking PI3K/mTOR survival signaling and cytokine production, leading to caspase activation.

- **Blocks Survival Signals:** **Voxtalisib** inhibits the PI3K/mTOR pathway, which is critical for CLL cell survival and is often constitutively active. This inhibition occurs irrespective of the cells' ATM/p53 status, making it effective even in high-risk CLL cases [3].
- **Disrupts Microenvironment Support:** The drug blocks CLL cell adhesion and proliferation, and is a potent inhibitor of T-cell-mediated production of cytokines that normally support CLL survival [3].
- **Directly Induces Apoptosis:** By removing these critical survival signals, **Voxtalisib** triggers **caspase-dependent apoptosis**. Preclinical studies showed it was more pro-apoptotic to primary CLL cells than PI3K α or PI3K δ selective inhibitors alone [3].

Key Experimental Evidence and Protocols

The primary evidence comes from a 2016 study in *Leukemia* that detailed **Voxtalisib**'s effects on primary CLL cells [3].

Table 3: Key Experimental Findings

Experimental Aspect	Finding
Pro-apoptotic Effect	More potent inducer of apoptosis in primary CLL cells compared to PI3K α - or PI3K δ -selective inhibitors [3].
Impact of Genetic Status	Effective irrespective of the CLL cells' ATM or p53 status [3].
Functional Effects	Blocked CLL cell survival, adhesion, and proliferation; inhibited T-cell-mediated production of pro-survival cytokines [3].

Detailed Experimental Protocol (In Vitro) The following methodology was used to assess apoptosis in primary CLL cells [3]:

- **Cell Source:** Primary CLL cells isolated from patient samples.

- **Treatment:** Cells were treated with **Voxtalib** (dissolved in DMSO).
- **Incubation Time:** Cells were harvested for apoptosis assays at specified time points after **Voxtalib** treatment.
- **Apoptosis Measurement:** Apoptosis was determined by the total percentage of annexin V-positive cells using fluorescence-activated cell sorting (FACS). This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

Clinical Trial Efficacy and Safety

A phase II trial evaluated **Voxtalib** (50 mg twice daily) in patients with relapsed or refractory lymphoid malignancies [1].

Table 4: Clinical Efficacy in Phase II Trial

Disease Cohort	Number of Patients	Overall Response Rate (ORR)
Follicular Lymphoma	47	41.3% (19/46)
Mantle Cell Lymphoma (MCL)	42	11.9% (5/42)
Diffuse Large B-Cell Lymphoma (DLBCL)	42	4.9% (2/41)
CLL/SLL	36	11.4% (4/35)

Table 5: Common Adverse Events (All Grades) in ≥25% of Patients

Adverse Event	Frequency
Diarrhea	35.3% (59/167)
Fatigue	31.7% (53/167)
Nausea	26.9% (45/167)
Pyrexia (Fever)	26.3% (44/167)

The study concluded that while **Voxtalib** had an acceptable safety profile and encouraging efficacy in follicular lymphoma, it demonstrated limited efficacy in patients with CLL/SLL, MCL, or DLBCL. Consequently, no further studies of **Voxtalib** monotherapy in CLL are planned [1] [4].

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